Octahydrocoumarin, cis-(-)-
Description
Contextualization within the Saturated Benzopyranone Chemical Class
cis-(-)-Octahydrocoumarin belongs to the benzopyrone chemical class. wikipedia.orgresearchgate.net The core of this class is the benzopyran structure, which consists of a benzene (B151609) ring fused to a pyran ring. ontosight.aiwikipedia.org The term "pyranone" indicates the presence of a ketone group within the pyran ring, forming a lactone (a cyclic ester). Coumarin (B35378), a well-known aromatic compound, is a fundamental member of this class. wikipedia.org
The designation "octahydro" signifies that the aromatic benzene ring and the pyran ring of the parent coumarin structure have been fully saturated with hydrogen atoms. scentree.co This hydrogenation process eliminates the delocalized pi-system of the benzene ring, converting it into a cyclohexane (B81311) ring and resulting in a bicyclic lactone. scentree.coresearchgate.net The resulting saturated structure, octahydro-2H-1-benzopyran-2-one, is what defines octahydrocoumarin. nih.gov
Significance of Stereochemistry in the Octahydrocoumarin Core Structure
The stereochemistry of octahydrocoumarin is a critical aspect that dictates its properties and applications. The fusion of the two rings creates two stereocenters at the bridgehead carbons (positions 4a and 8a), leading to the possibility of different spatial arrangements known as stereoisomers.
The "cis" designation refers to the relative configuration of the hydrogen atoms at this ring junction. In the cis-isomer, these two hydrogen atoms are positioned on the same side of the plane of the ring system. lumenlearning.comchemguide.co.uk This is in contrast to the trans-isomer, where they are on opposite sides. nih.gov This seemingly subtle difference in spatial arrangement results in distinct molecular shapes and can influence physical properties and reactivity.
Furthermore, the "(-)" notation, also known as levorotatory, indicates that this specific enantiomer rotates plane-polarized light to the left. The existence of a specific optical rotation confirms that the molecule is chiral and that a single, non-superimposable mirror image form is being considered. The ability to isolate or synthesize a single enantiomer like cis-(-)-Octahydrocoumarin is highly significant in fields such as asymmetric synthesis, where it can be used as a chiral building block to construct other complex, stereochemically-defined molecules. oregonstate.edu The specific three-dimensional structure of a single enantiomer is crucial for its interaction with other chiral molecules, a fundamental principle in many biological and chemical systems.
Overview of Key Academic Research Trajectories involving cis-(-)-Octahydrocoumarin
Academic research involving cis-(-)-Octahydrocoumarin has explored its synthesis and its utility as a structural motif. The hydrogenation of coumarin is a primary route to obtaining octahydrocoumarin, often resulting in a mixture of cis and trans isomers. researchgate.netgoogle.com Research efforts have focused on developing stereoselective catalysts and optimizing reaction conditions (such as temperature, pressure, and solvent) to preferentially produce one isomer over the other. researchgate.netgoogle.com For instance, the use of a Ruthenium on carbon (Ru/C) catalyst has been studied for the hydrogenation of coumarin to produce octahydrocoumarin. researchgate.net
The synthesis of octahydrocoumarin and its derivatives can also be achieved through other routes, such as the reduction and subsequent cyclization of 3-(2-oxocyclohexyl)propionic acid esters. google.comgoogle.com These synthetic explorations are valuable not only for producing octahydrocoumarin itself but also for advancing the broader field of organic synthesis methodology.
Beyond its synthesis, the cis-fused lactone structure present in cis-(-)-Octahydrocoumarin is a key intermediate in the synthesis of more complex natural products. oregonstate.edu For example, research into the total synthesis of trichothecane (B1236751) sesquiterpenes, a class of mold metabolites, has utilized cis-fused lactones analogous to octahydrocoumarin as crucial building blocks. oregonstate.edu The defined stereochemistry of these lactones is essential for establishing the correct relative stereochemistry in the final complex target molecules. oregonstate.edu
Physicochemical and Spectroscopic Data
The following tables summarize key data for octahydrocoumarin.
Physicochemical Properties of Octahydrocoumarin
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₄O₂ | ontosight.ainih.gov |
| Molecular Weight | 154.21 g/mol | ontosight.ainih.gov |
| CAS Number | 4430-31-3 (for isomer mixture) | nih.govlookchem.comchembk.com |
| Density | 1.092 g/mL at 25 °C | lookchem.com |
| Boiling Point | 145 °C at 16 mmHg | lookchem.com |
| Refractive Index | n20/D 1.492 | lookchem.com |
| Optical Rotation [α]D²⁵ | -37.5° (cis-(-) isomer) | |
| Spectroscopy Type | Data | Source(s) |
|---|---|---|
| Mass Spectrometry (MS) | m/z, 196 (M+), 153, 109, 95, 67, 55, 41 | google.com |
| Infrared (IR) | 1734.8 cm⁻¹ (-O-C=O) | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
121902-58-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
MSFLYJIWLHSQLG-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCC(=O)O2 |
Canonical SMILES |
C1CCC2C(C1)CCC(=O)O2 |
Origin of Product |
United States |
Stereoselective Synthesis and Enantiomeric Resolution of Cis Octahydrocoumarin
Chiral Pool Strategies for cis-(-)-Octahydrocoumarin Precursors
Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net This approach provides a direct pathway to chiral molecules by incorporating a pre-existing stereocenter into the target compound. For the synthesis of cis-(-)-octahydrocoumarin precursors, compounds like amino acids, carbohydrates, and terpenes serve as valuable starting points. nih.gov The inherent chirality of these molecules is transferred through a series of chemical transformations to construct the desired chiral scaffold of the octahydrocoumarin precursor.
Enantioselective Catalytic Hydrogenation Approaches
Enantioselective catalytic hydrogenation is a powerful and atom-economical method for creating stereocenters. organicreactions.org This technique involves the use of a chiral catalyst to selectively hydrogenate a prochiral substrate, leading to the formation of one enantiomer in excess. The hydrogenation of coumarin (B35378) or its derivatives to octahydrocoumarin can be controlled to favor the cis isomer. nih.govresearchgate.net
The success of enantioselective hydrogenation hinges on the design of the chiral catalyst. organicreactions.org Transition metal complexes, particularly those based on iridium, ruthenium, rhodium, and palladium, are frequently employed. organicreactions.org These metals are coordinated with chiral ligands, which create a chiral environment around the metal center. This chiral pocket dictates the orientation of the substrate during the hydrogenation process, leading to a stereocontrolled reduction. For the synthesis of chiral coumarin derivatives, chiral tertiary amine catalysts have also shown promise in mediating enantioselective cyclization reactions. nih.gov
Achieving high levels of both diastereoselectivity (favoring the cis isomer) and enantioselectivity (favoring the (-) enantiomer) requires careful optimization of reaction conditions. Key parameters that are often fine-tuned include:
Pressure and Temperature: Hydrogenation of coumarin has been successfully carried out at elevated temperatures and pressures, with optimal conditions reported at 130 °C and 10 MPa. researchgate.net
Solvent: The choice of solvent can significantly impact the activity and selectivity of the catalyst. researchgate.net
Catalyst Loading: The amount of catalyst used is a critical factor in achieving complete conversion and high selectivity. researchgate.net
| Parameter | Optimized Value | Effect |
| Temperature | 130 °C | Influences reaction rate and selectivity. |
| Pressure | 10 MPa | Affects hydrogen availability and reaction kinetics. |
| Solvent | Methanol | Can alter catalyst activity and product selectivity. |
| Catalyst | 0.5 wt% Ru/C | Determines the efficiency and stereochemical outcome. |
Diastereoselective Synthetic Routes to cis-Octahydrocoumarin Scaffold
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of octahydrocoumarin, the goal is to selectively form the cis-fused ring system. Arene hydrogenation reactions generally favor the formation of the cis isomer. nih.gov This preference arises from the coordination of the catalyst to one face of the aromatic ring, followed by the delivery of hydrogen atoms from that same face without dissociation of the intermediate from the catalyst. nih.gov The formation of the trans isomer would require a less favorable dissociation and re-coordination of a partially hydrogenated intermediate. nih.gov
Enzymatic Resolution of Racemic cis-Octahydrocoumarin Mixtures
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. libretexts.org This method utilizes the stereoselectivity of enzymes, which often catalyze reactions with high enantiomeric preference. For a racemic mixture of cis-octahydrocoumarin, an appropriate enzyme, such as a lipase, can be used to selectively acylate or hydrolyze one of the enantiomers, leaving the other enantiomer unreacted and thus resolved. rsc.orgmdpi.com The success of this method depends on finding an enzyme with high enantioselectivity for the specific substrate.
Asymmetric Synthesis Leveraging Chiral Auxiliaries and Reagents
Asymmetric synthesis using chiral auxiliaries is a well-established strategy for controlling stereochemistry. researchgate.netsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. sigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. researchgate.net Common chiral auxiliaries are often derived from naturally occurring chiral compounds. nih.gov
In the synthesis of cis-(-)-octahydrocoumarin, a chiral auxiliary could be attached to a precursor molecule to influence a key bond-forming reaction, such as a cyclization or an alkylation, to proceed with high diastereoselectivity, ultimately leading to the desired cis-(-) isomer after removal of the auxiliary. The choice of auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. nih.gov
Advanced Structural Elucidation and Absolute Stereochemical Assignment of Cis Octahydrocoumarin
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For cis-(-)-octahydrocoumarin, high-resolution 1D and 2D NMR techniques are indispensable for confirming the cis-fusion of the bicyclic ring system.
The relative stereochemistry of the ring junction in octahydrocoumarin isomers (cis or trans) is elucidated by analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra. In the cis-isomer, the two rings are fused in a manner where the bridgehead protons (H-4a and H-8a) are on the same face of the molecule. This specific orientation influences the magnetic environment of nearby nuclei, leading to characteristic spectral patterns.
Analysis of the ¹H NMR spectrum provides critical information through proton-proton coupling constants (³J). The cis-fused ring system typically exists in a conformational equilibrium between two chair-chair forms. The observed coupling constants for the bridgehead protons are an average of these conformations. The specific values of these couplings, particularly between H-4a, H-8a, and adjacent protons, are distinct from those expected for a rigid trans-decalin system, allowing for a clear assignment of the cis-fusion.
¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms, especially the bridgehead carbons (C-4a and C-8a) and the carbons adjacent to the junction, are sensitive to the steric environment. The cis-fusion results in greater steric compression compared to the trans-isomer, typically causing the signals for the bridgehead carbons in the cis-isomer to appear at a higher field (upfield shift) due to the gamma-gauche effect.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a cis-Octahydrocoumarin System
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~172.0 |
| C-3 | 2.30-2.50 (m) | ~30.0 |
| C-4 | 1.80-2.00 (m) | ~25.0 |
| C-4a | 1.50-1.70 (m) | ~35.0 |
| C-5 | 1.20-1.40 (m) | ~26.0 |
| C-6 | 1.20-1.40 (m) | ~26.0 |
| C-7 | 1.20-1.40 (m) | ~26.0 |
| C-8 | 1.80-2.00 (m) | ~32.0 |
| C-8a | 4.00-4.20 (m) | ~78.0 |
Note: Data are typical values and may vary depending on the solvent and specific experimental conditions.
While 1D NMR provides valuable data, 2D NMR techniques are often required for definitive proof of stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial as it detects spatial proximity between protons that are not necessarily connected through bonds. libretexts.orgyoutube.com The Nuclear Overhauser Effect (NOE) is a through-space interaction that is distance-dependent, typically observed between protons that are within 4-5 angstroms of each other. youtube.com
For cis-(-)-octahydrocoumarin, the key diagnostic correlation in a NOESY spectrum is the cross-peak between the two bridgehead protons, H-4a and H-8a. The presence of this cross-peak provides direct evidence that these two protons are on the same side of the bicyclic system, which is a defining feature of the cis-fused isomer. researchgate.net In contrast, in the trans-isomer, these protons are on opposite sides of the ring system and are too far apart to produce a significant NOE.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Validation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.com For cis-(-)-octahydrocoumarin, the IR spectrum is characterized by the absorptions corresponding to its saturated bicyclic lactone structure.
The most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching vibration of the six-membered lactone (ester) ring. This band typically appears in the region of 1720-1780 cm⁻¹. spectroscopyonline.com The exact position can be influenced by ring strain and conformation. Another key feature is the C-O stretching vibration of the ester group, which usually gives rise to two bands: an asymmetric O-C-O stretch and a symmetric stretch, often found in the 1250-1000 cm⁻¹ region. Additionally, the spectrum will show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane (B81311) and dihydropyranone rings, which are typically observed just below 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for cis-(-)-Octahydrocoumarin
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850-2960 | Medium to Strong |
| C=O Stretch (lactone) | 1720-1780 | Strong |
| C-O Stretch (ester) | 1000-1250 | Strong |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration
While NMR and IR can establish the relative stereochemistry (cis-fusion), they cannot determine the absolute configuration of a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for this purpose. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral compound. researchgate.netmdpi.com
The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. Each enantiomer of a chiral compound will produce an ECD spectrum that is a mirror image of the other. For cis-(-)-octahydrocoumarin, the lactone chromophore is the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects (the peaks and troughs in the spectrum) are determined by the spatial arrangement of the atoms around the chromophore. nih.gov
To assign the absolute configuration, the experimental ECD spectrum of cis-(-)-octahydrocoumarin is compared with a theoretical spectrum generated using quantum-chemical calculations, often employing time-dependent density functional theory (TD-DFT). nih.gov By matching the experimental spectrum to the calculated spectrum for a known absolute configuration (e.g., (4aR,8aS)), the absolute stereochemistry of the sample can be definitively assigned.
X-ray Crystallography for Definitive Stereochemical Determination
Single-crystal X-ray crystallography is considered the gold standard for structural elucidation, as it provides an unambiguous three-dimensional model of a molecule in the solid state. If a suitable single crystal of cis-(-)-octahydrocoumarin can be obtained, this technique can unequivocally determine both its relative and absolute stereochemistry.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, which reveal the precise positions of each atom in the crystal lattice. This directly confirms the connectivity and the cis-fusion of the rings. Furthermore, for a non-centrosymmetric crystal containing a single enantiomer, modern crystallographic techniques utilizing anomalous dispersion (e.g., by measuring the Flack parameter) can reliably determine the absolute configuration without the need for a heavy atom. dntb.gov.ua
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
Once the absolute configuration of cis-(-)-octahydrocoumarin is established, it is crucial to determine its enantiomeric purity (or enantiomeric excess, ee). Chiral chromatography is the most common and reliable method for this assessment. youtube.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can separate the two enantiomers of octahydrocoumarin. sigmaaldrich.com The CSP is itself a chiral material that interacts diastereomerically with the enantiomers of the analyte. youtube.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.
By analyzing a sample of cis-(-)-octahydrocoumarin on a suitable chiral column, its enantiomeric purity can be quantified. A sample that is enantiomerically pure will show only a single peak corresponding to the (-) enantiomer. The presence of a second peak would indicate contamination with the (+) enantiomer, and the relative area of the two peaks can be used to calculate the enantiomeric excess. nih.gov
Theoretical and Computational Chemistry Studies of Cis Octahydrocoumarin
Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Landscapes
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of a molecule. For cis-(-)-octahydrocoumarin, which consists of a fused six-membered carbocycle and a six-membered lactone ring, multiple chair, boat, and twist-boat conformations are possible.
DFT calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of these different conformers. By calculating the potential energy surface, researchers can identify the most stable (lowest energy) conformations and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's average shape and flexibility in different environments. For instance, a typical study would compare the relative stability of various chair-chair and chair-boat conformations of the fused ring system.
While specific data for cis-(-)-octahydrocoumarin is scarce, studies on other coumarin (B35378) derivatives have successfully used DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) to optimize geometry and analyze conformational possibilities. For the octahydro-2H-chromen-2-one ring system, such calculations would elucidate the preferred puckering of each ring and the orientation of the fused system.
Table 1: Hypothetical Relative Energies of cis-(-)-Octahydrocoumarin Conformers Calculated via DFT
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Chair-Chair (most stable) | 0.00 | 85.2 |
| 2 | Chair-Twist Boat | 1.50 | 9.5 |
| 3 | Twist Boat-Twist Boat | 2.50 | 4.3 |
| 4 | Chair-Boat | 3.50 | 1.0 |
Note: This table is illustrative and presents hypothetical data that would be generated from a typical DFT conformational analysis. The values are not based on a published study of cis-(-)-octahydrocoumarin.
Molecular Dynamics Simulations for Ligand-Target Interactions (Mechanistic Insight)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of cis-(-)-octahydrocoumarin, MD simulations would be invaluable for understanding how it interacts with a potential biological target, such as a protein receptor or an enzyme.
An MD simulation begins with a starting structure of the ligand (cis-(-)-octahydrocoumarin) docked into the binding site of the target protein. The system is then solvated in a simulated aqueous environment, and the forces on every atom are calculated using a force field. By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over a period, typically nanoseconds to microseconds.
This approach provides detailed mechanistic insights into:
Binding Stability: Whether the ligand remains stably bound in the active site.
Key Interactions: Identifying which amino acid residues form persistent hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand.
Conformational Changes: Observing how the protein and ligand change their shapes to accommodate each other.
Binding Free Energy: Calculating the energetic favorability of the binding event through methods like MM/PBSA or MM/GBSA.
While specific MD studies on cis-(-)-octahydrocoumarin are not readily found, in silico molecular docking has been employed to analyze the binding capabilities of compounds featuring the octahydro-2H-chromen-2-one ring system, indicating its relevance in studying ligand-target interactions.
In Silico Prediction of Spectroscopic Properties for Stereochemical Correlation
Computational methods are highly effective for predicting spectroscopic properties, which can then be compared with experimental data to confirm the stereochemistry of a molecule. This is particularly important for chiral molecules like cis-(-)-octahydrocoumarin.
Research on complex natural products incorporating the octahydro-2H-chromen-2-one ring system has successfully used quantum chemistry calculations to elucidate their structures. The primary techniques include:
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental values to confirm the relative configuration of the molecule. Statistical methods like DP4+ analysis are often used to provide a probability of the correct structural assignment.
Electronic Circular Dichroism (ECD) Calculation: For chiral molecules, ECD spectroscopy is a powerful tool for determining absolute configuration. Time-dependent DFT (TD-DFT) can simulate the ECD spectrum of a given enantiomer (e.g., the cis-(-)- form). By comparing the calculated spectrum (with its characteristic positive and negative Cotton effects) to the experimentally measured one, the absolute configuration can be confidently assigned.
Table 2: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data
| Parameter | Method | Experimental Value | Calculated Value |
| ¹³C NMR Shift (C-5) | GIAO-DFT | δ 25.4 ppm | δ 25.9 ppm |
| ¹H NMR Shift (H-4a) | GIAO-DFT | δ 2.15 ppm | δ 2.21 ppm |
| ECD Cotton Effect | TD-DFT | Δελ at 215 nm = -4.2 | Δελ at 218 nm = -3.8 |
Note: This table is a hypothetical representation of how predicted spectroscopic data would be compared against experimental results for structural validation.
Computational Analysis of Reaction Pathways and Transition States in Synthesis
Theoretical chemistry can be used to model the reaction mechanisms involved in the synthesis of a target molecule. This involves mapping the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For the synthesis of cis-(-)-octahydrocoumarin, which could be formed through reactions like the intramolecular lactonization of a corresponding cyclohexanepropanoic acid derivative, computational analysis would involve:
Locating Transition States: Using DFT, chemists can search for the transition state structure for the key bond-forming step. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡). This value provides a quantitative measure of the reaction's feasibility and rate.
Investigating Stereoselectivity: By calculating the activation energies for pathways leading to different stereoisomers (e.g., cis vs. trans), researchers can predict and explain the stereochemical outcome of a reaction. The pathway with the lower energy barrier will be the favored one, leading to the major product.
Such analyses provide fundamental understanding that can guide the optimization of reaction conditions, catalyst design, and the development of new synthetic routes.
Mechanistic Investigations of Chemical Transformations Involving Cis Octahydrocoumarin
Detailed Mechanistic Pathways for Catalytic Hydrogenation of Aromatic Precursors
Adsorption of Reactants: Both hydrogen gas (H₂) and the coumarin (B35378) substrate adsorb onto the surface of the ruthenium catalyst. The porous carbon support provides a high surface area for the finely dispersed ruthenium nanoparticles, maximizing the number of active sites. Hydrogen molecules dissociate into hydrogen atoms upon adsorption, forming metal-hydride bonds (Ru-H) on the catalyst surface. The coumarin molecule adsorbs onto the surface through interactions between its π-electron system of the aromatic ring and the d-orbitals of the ruthenium atoms.
Stepwise Hydrogen Addition: The hydrogenation process is believed to occur in a stepwise manner. The adsorbed hydrogen atoms are transferred sequentially to the adsorbed coumarin molecule. The hydrogenation of the aromatic ring is a critical step that dictates the stereochemistry of the final product. The cis-stereochemistry of the resulting octahydrocoumarin is a consequence of the delivery of hydrogen atoms from the catalyst surface to one face of the adsorbed molecule. The substrate is typically adsorbed in a planar or near-planar orientation, and the hydrogen atoms are added from the side complexed with the catalyst surface, leading to the formation of the cis-fused ring system.
Intermediate Formation: The hydrogenation likely proceeds through various partially hydrogenated intermediates that remain adsorbed on the catalyst surface. These may include dihydro- and tetrahydro-coumarin species. The precise nature and stability of these intermediates can be influenced by the reaction conditions.
Desorption of the Product: Once the hydrogenation is complete, the resulting cis-(-)-octahydrocoumarin molecule has a reduced affinity for the catalyst surface compared to the unsaturated coumarin. It desorbs from the surface, freeing the active site for another catalytic cycle.
The efficiency and selectivity of this process are highly dependent on the reaction conditions, as highlighted in the table below.
| Parameter | Optimal Condition | Rationale |
| Catalyst | 5% Ru/C | Provides a good balance of activity and selectivity for the hydrogenation of the aromatic ring. |
| Temperature | 130 °C | Sufficient to overcome the activation energy for aromatic hydrogenation without promoting side reactions. researchgate.net |
| Pressure | 10 MPa | High hydrogen pressure favors the adsorption of hydrogen on the catalyst surface and increases the rate of hydrogenation. researchgate.net |
| Solvent | Methanol | Acts as a suitable solvent for coumarin and does not interfere with the catalytic process. researchgate.net |
Elucidation of Intramolecular Cyclization Mechanisms to Form the Lactone Ring
The formation of the lactone ring in cis-(-)-octahydrocoumarin can be achieved through the intramolecular cyclization of a suitable acyclic precursor, such as a cis-3-(2-hydroxycyclohexyl)propionic acid or its corresponding ester. This transformation is a type of intramolecular esterification, often catalyzed by an acid. The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of the carboxylic acid group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Intramolecular Nucleophilic Attack: The hydroxyl group (-OH) on the cyclohexane (B81311) ring acts as an intramolecular nucleophile. The lone pair of electrons on the oxygen of the hydroxyl group attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. The cis-relationship between the hydroxyl group and the propionic acid side chain on the cyclohexane ring is crucial for this ring-closing step to proceed efficiently and to establish the cis-fused stereochemistry of the resulting bicyclic lactone.
Proton Transfer: A proton is transferred from the newly formed oxonium ion (from the attacking hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This can be facilitated by solvent molecules.
Elimination of Water: The tetrahedral intermediate then collapses, and a molecule of water is eliminated as a leaving group. This step regenerates the carbonyl group of the ester (lactone) and the acid catalyst.
This acid-catalyzed intramolecular cyclization is a reversible process. To drive the reaction towards the formation of the lactone, it is common to remove the water that is formed during the reaction, for example, by azeotropic distillation.
Mechanistic Studies of Derivatization Reactions on the Octahydrocoumarin Skeleton
The octahydrocoumarin skeleton can undergo various derivatization reactions, allowing for the synthesis of a range of related compounds. Mechanistic studies of these transformations are key to controlling the reaction outcomes.
Lactone Hydrolysis: The lactone ring can be opened by hydrolysis under either acidic or basic conditions to yield the corresponding cis-3-(2-hydroxycyclohexyl)propionic acid.
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of the acid-catalyzed lactonization. It involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule, proton transfer, and ring opening.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. A final protonation step during workup yields the hydroxy acid.
Reduction of the Lactone: The lactone can be reduced to the corresponding diol, cis-1,3-bis(hydroxymethyl)cyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the lactone. This opens the ring to form an intermediate alkoxy-aldehyde, which is then further reduced to the diol.
Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon, forming the lithium enolate.
Alkylation: The enolate can react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. The stereochemical outcome of this reaction can often be controlled by the reaction conditions.
Investigation of Photochemical Reactivity and Associated Mechanisms
The photochemical reactivity of saturated lactones like cis-(-)-octahydrocoumarin is governed by the excitation of the carbonyl group. Upon absorption of ultraviolet light, the carbonyl group can undergo an n → π* transition, promoting a non-bonding electron from the oxygen to an anti-bonding π* orbital. This excited state can then undergo several photochemical reactions.
One of the most common photochemical reactions for carbonyl compounds is the Norrish Type I cleavage . This mechanism involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons. For cis-(-)-octahydrocoumarin, this can occur in two ways:
Cleavage of the C-O bond: Homolytic cleavage of the acyl-oxygen bond would lead to a biradical species. This biradical can then undergo further reactions, such as decarboxylation (loss of CO₂) to form a hydrocarbon radical, or it could potentially recombine to reform the starting lactone.
Cleavage of the C-C bond: Cleavage of the bond between the carbonyl carbon and the α-carbon of the cyclohexane ring would also result in a biradical. This biradical can undergo several subsequent reactions:
Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a new hydrocarbon biradical, which can then cyclize to form a new ring system or undergo hydrogen abstraction.
Intramolecular Hydrogen Abstraction: A hydrogen atom can be transferred from another part of the molecule to one of the radical centers, leading to the formation of an unsaturated aldehyde or ketone.
The specific pathway that is followed will depend on the reaction conditions, such as the wavelength of light used and the solvent. The rigid, bicyclic structure of cis-(-)-octahydrocoumarin will also influence the relative rates of these different photochemical processes.
Mechanistic Aspects of Biological Interactions and Molecular Targets of Cis Octahydrocoumarin and Its Chiral Derivatives
Enzyme Binding and Inhibition Mechanisms (e.g., Cholinesterase Interactions)
While specific kinetic data for the direct inhibition of cholinesterases by cis-(-)-Octahydrocoumarin is not extensively detailed in publicly available literature, significant insights can be drawn from studies on its close derivatives. Research has demonstrated that coumarin-based compounds can act as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132).
A notable study focused on a coumarin-based inhibitor, referred to as (±)-cis-1, which shares the core octahydrocoumarin structure. Through chiral separation, the individual enantiomers were isolated and their inhibitory activity against AChE was evaluated. The results revealed a significant difference in potency between the enantiomers, with the (-)-enantiomer of cis-1 being the more potent inhibitor, also known as the eutomer. An eudismic ratio, which is the ratio of the potencies of the two enantiomers, was found to be as high as 20 for the (-) enantiomer of this related compound. This highlights the critical role of stereochemistry in the enzyme-inhibitor interaction. The inhibition by these derivatives has been characterized as reversible.
Table 1: Enantioselective Inhibition of Acetylcholinesterase by a cis-Octahydrocoumarin Derivative
| Compound | Enantiomer | AChE Inhibitory Potency | Eudismic Ratio |
|---|---|---|---|
| (±)-cis-1 | Racemate | Nanomolar range | N/A |
| (-)-cis-1 | Eutomer | High | 20 |
Ligand-Receptor Interaction Studies: Understanding Molecular Recognition
The precise molecular recognition between a ligand and its biological target is fundamental to its mechanism of action. For cis-(-)-Octahydrocoumarin derivatives, X-ray crystallography and molecular docking studies have provided atomic-level insights into their binding with acetylcholinesterase.
The crystal structure of the complex between the potent (-)-cis-1 enantiomer (a derivative of octahydrocoumarin) and Torpedo californica AChE (TcAChE) has been determined at a resolution of 2.8 Å. This structural data reveals that the inhibitor binds within the active site gorge of the enzyme. Molecular docking calculations further suggest that the eutomer with a (1R,3S) absolute configuration is energetically more favored in its binding to the enzyme compared to the (1S,3R) configuration. This energetic preference underscores the high degree of stereoselectivity in the molecular recognition process.
The binding of coumarin (B35378) derivatives to cholinesterases is often characterized by interactions with key amino acid residues within the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the binding affinity and inhibitory potency of the compound.
Modulation of Specific Cellular Pathways: Mechanistic Elucidation (without clinical data)
The biological effects of a compound are ultimately mediated through the modulation of specific cellular pathways. While detailed studies elucidating the specific cellular pathways modulated by cis-(-)-Octahydrocoumarin are limited in the available scientific literature, research on related coumarin enantiomers has shown selective inhibition of transient receptor potential vanilloid 2 (TRPV2) channels. Molecular docking and site-directed mutagenesis in these studies identified key amino acid residues critical for the binding of the enantiomers to the channel protein.
The interaction of a compound with a specific enzyme or receptor, such as the inhibition of acetylcholinesterase, can trigger a cascade of downstream events within a cell. For instance, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This modulation of synaptic activity can have profound effects on various cellular processes and signaling pathways, particularly in the central nervous system. However, further research is required to map the specific cellular pathways directly influenced by cis-(-)-Octahydrocoumarin.
Structure-Mechanism Relationship (SMR) Studies for Bioactive Chiral Analogues
Structure-Mechanism Relationship (SMR) studies aim to connect the specific structural features of a molecule to its mechanism of action. For cis-(-)-Octahydrocoumarin and its chiral analogues, the stereochemistry at the fused ring junction is a critical determinant of biological activity, as evidenced by the significant eudismic ratio observed in the inhibition of acetylcholinesterase by its derivatives.
The difference in potency between the (-) and (+) enantiomers of the cis-1 derivative strongly indicates that the three-dimensional arrangement of the atoms is crucial for optimal interaction with the enzyme's active site. The lactone ring, a defining feature of the coumarin scaffold, is also likely to play a key role in the binding mechanism, potentially through hydrogen bonding or dipolar interactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| cis-(-)-Octahydrocoumarin |
| Acetylcholine |
| (±)-cis-1 |
| (-)-cis-1 |
Natural Occurrence and Biosynthetic Pathways of Octahydrocoumarin Isomers
Isolation and Identification from Marine Microorganisms (e.g., Fungi) and Associated Biota
Marine microorganisms, especially fungi, are a prolific source of structurally diverse secondary metabolites, including a variety of lactones. The isolation of novel compounds from these organisms typically involves a multi-step process. Initially, fungal strains are isolated from marine samples, such as sediments, sponges, or algae, and cultivated in the laboratory. The culture broth and mycelium are then extracted using organic solvents to obtain a crude extract containing a mixture of metabolites.
Subsequent separation and purification of individual compounds from this complex mixture are achieved through various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The structure of a purified compound is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
While dihydroisocoumarins have been isolated from various fungi, the specific isolation of "Octahydrocoumarin, cis-(-)-" from marine microorganisms has not been prominently reported in the available scientific literature. However, the general methodologies used for the isolation of other fungal metabolites would be applicable if this compound were to be discovered in a marine fungal strain. The process would involve a careful chromatographic separation of the fungal extract and detailed spectroscopic analysis to confirm the saturated bicyclic lactone structure and determine the specific cis-(-)- stereochemistry.
Table 1: General Steps for the Isolation of Fungal Metabolites
| Step | Description | Techniques |
| 1. Fungal Isolation and Cultivation | Marine fungi are isolated from environmental samples and grown in liquid or solid media to encourage the production of secondary metabolites. | Aseptic techniques, various culture media |
| 2. Extraction | The fungal biomass and culture broth are extracted with organic solvents to obtain a crude extract. | Solvent extraction (e.g., with ethyl acetate, methanol) |
| 3. Fractionation and Purification | The crude extract is separated into fractions and individual compounds are purified. | Column chromatography, TLC, HPLC |
| 4. Structure Elucidation | The chemical structure and stereochemistry of the purified compound are determined. | NMR, MS, X-ray crystallography |
Detection and Metabolomic Profiling in Terrestrial Plant Species
Metabolomics has become an indispensable tool for the comprehensive analysis of the thousands of metabolites present in plant extracts nih.gov. These techniques, primarily based on mass spectrometry and nuclear magnetic resonance, allow for the detection and relative quantification of a wide range of compounds, including those present at low concentrations.
The detection of octahydrocoumarin isomers in terrestrial plants would likely be achieved through untargeted metabolomic profiling. This approach involves the analysis of crude plant extracts by high-resolution analytical platforms like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The resulting data is then analyzed using bioinformatics tools to identify metabolites that differ between plant species, tissues, or under different environmental conditions.
While various coumarins have been detected in plants, the presence of octahydrocoumarin is not well-documented. If present, its detection would depend on its concentration in the plant tissue and the sensitivity of the analytical methods employed. The identification of "Octahydrocoumarin, cis-(-)-" would require comparison of its mass spectrum and chromatographic retention time with that of an authentic standard.
Proposed Biosynthetic Routes from Polyketide or Shikimate Pathway Precursors
The biosynthesis of lactones in fungi is often attributed to the polyketide pathway mdpi.compnas.org. Polyketide synthases (PKSs) are large, multi-domain enzymes that iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain wikipedia.org. This chain can then undergo various modifications, including reduction, dehydration, and ultimately cyclization to form a lactone ring.
Proposed Polyketide Pathway for Octahydrocoumarin:
A plausible biosynthetic route to the octahydrocoumarin backbone could begin with the synthesis of a linear polyketide chain by a PKS. This would likely involve the condensation of one molecule of a starter unit (e.g., acetyl-CoA) with several molecules of an extender unit (e.g., malonyl-CoA). Subsequent reductive steps catalyzed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS would saturate the growing chain. The final step would be the cyclization of the resulting hydroxy acid intermediate to form the δ-lactone ring of the octahydrocoumarin structure. The formation of the cyclohexane (B81311) ring could potentially occur through an intramolecular Diels-Alder reaction of a polyene precursor, followed by complete reduction, or through other enzymatic cyclization mechanisms.
Shikimate Pathway Involvement (Less Likely):
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and many aromatic natural products, including unsaturated coumarins nih.govresearchgate.netwikipedia.orgnih.gov. While this pathway is crucial for the formation of the benzene (B151609) ring in coumarin (B35378) itself, its direct involvement in the biosynthesis of a fully saturated compound like octahydrocoumarin is less probable. It is conceivable that a precursor derived from the shikimate pathway could undergo complete reduction to a cyclohexyl derivative before being incorporated into the octahydrocoumarin structure, but a polyketide-based pathway is generally considered more likely for saturated lactones.
Enzymatic Machinery Involved in Natural Octahydrocoumarin Synthesis
The biosynthesis of a natural product like octahydrocoumarin would rely on a specific set of enzymes encoded by a biosynthetic gene cluster in the producing organism. Based on the proposed polyketide pathway, the key enzymatic machinery would include:
Polyketide Synthase (PKS): A modular Type I PKS would be responsible for assembling the linear carbon backbone of the molecule. This enzyme would contain acyltransferase (AT) domains for selecting the appropriate starter and extender units, a ketosynthase (KS) domain for carbon-carbon bond formation, and an acyl carrier protein (ACP) domain to hold the growing polyketide chain.
Reductive Domains: Within the PKS modules, ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains would be essential for reducing the keto groups and double bonds of the nascent polyketide chain, leading to a saturated backbone.
Thioesterase (TE) or a Dedicated Cyclase: A thioesterase domain, typically located at the C-terminus of the PKS, would catalyze the release of the completed polyketide chain from the enzyme. This release often involves an intramolecular cyclization to form the lactone ring. Alternatively, a separate cyclase enzyme could be responsible for this step.
Stereo-determining Enzymes: The specific cis-(-)- stereochemistry of the molecule would be determined by the stereospecificity of the enzymes involved in the reduction and cyclization steps. Different stereoisomers could arise from the action of enzymes with different stereochemical control.
Chemodiversity of Octahydrocoumarin Isomers in Natural Sources
The generation of diverse chemical structures from a common biosynthetic pathway is a hallmark of natural product biosynthesis. In the case of octahydrocoumarin, chemodiversity could arise from several factors:
Stereoisomerism: The octahydrocoumarin scaffold contains multiple chiral centers, allowing for the existence of several stereoisomers. The specific stereochemistry of a naturally produced isomer would be dictated by the enzymes in its biosynthetic pathway. It is plausible that different organisms could produce different stereoisomers of octahydrocoumarin.
Variations in Precursors: The use of different starter or extender units by the PKS could lead to the production of substituted octahydrocoumarin derivatives. For example, the incorporation of propionyl-CoA instead of acetyl-CoA as a starter unit would result in a methylated analogue.
Post-PKS Modifications: After the formation of the octahydrocoumarin ring, further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, could occur. These modifications would be catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster, leading to a wider array of octahydrocoumarin derivatives.
The potential for such chemodiversity highlights the importance of continued exploration of natural sources for novel compounds. While "Octahydrocoumarin, cis-(-)-" itself has not been widely reported as a natural product, the biosynthetic machinery for producing saturated lactones is present in nature, suggesting that this or related structures may yet be discovered.
Development and Research Applications of Novel Cis Octahydrocoumarin Derivatives
Rational Design and Synthesis of Stereochemically Defined Analogues
The generation of stereochemically pure cis-(-)-octahydrocoumarin and its analogues relies on asymmetric synthesis or chiral resolution methodologies. The rational design of these compounds is often guided by the need for specific spatial arrangements of functional groups for biological interactions or for directing subsequent synthetic transformations.
Asymmetric Synthesis: Organocatalysis has become a powerful tool for the enantioselective synthesis of coumarin (B35378) derivatives. nih.govresearchgate.netnih.gov Chiral primary amines, squaramides, and cinchona alkaloids have been employed to catalyze reactions such as Michael additions and cycloadditions, affording dihydrocoumarin and related structures with high enantiomeric excess (ee). nih.govsemanticscholar.org For instance, the asymmetric Michael addition of 4-hydroxycoumarins to cyclic enones, catalyzed by an in situ-formed primary amine-imine catalyst, can yield polycyclic coumarin derivatives in high yields and up to 97% ee. nih.gov While direct asymmetric syntheses of the saturated cis-(-)-octahydrocoumarin are less commonly reported, these methods for related unsaturated systems provide a foundation for accessing the chiral scaffold through subsequent reduction steps that preserve stereochemistry. A key strategy involves establishing the critical stereocenters early in the synthetic sequence.
Chiral Resolution: A prevalent method for obtaining enantiomerically pure compounds is chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. wikipedia.org The resulting diastereomers, possessing different physical properties like solubility, can be separated by crystallization. wikipedia.org Following separation, the chiral auxiliary is removed to yield the pure enantiomer. This technique is applicable to racemic cis-octahydrocoumarin or its precursors, allowing for the isolation of the desired (-)-enantiomer.
| Method | Description | Key Features |
| Asymmetric Catalysis | Utilizes a chiral catalyst to stereoselectively form one enantiomer from an achiral or racemic starting material. | High efficiency, potential for catalytic turnover, generates chirality directly. |
| Chiral Resolution | Separates a racemic mixture by converting the enantiomers into diastereomers with a chiral auxiliary. | Applicable to a wide range of compounds, relies on physical separation of diastereomers. |
Exploration of Functionalization Strategies for Enhanced Molecular Probe Development
The cis-octahydrocoumarin scaffold serves as a rigid core that can be strategically functionalized to develop molecular probes. These probes are designed to interact with biological systems and report on specific events or environments, often through fluorescence or other detectable signals.
Functionalization strategies typically target specific positions on the bicyclic ring system. C-H functionalization has emerged as a powerful technique for modifying complex molecules without the need for pre-installed functional groups, streamlining the synthesis of derivatives. nih.gov Introducing reporter groups, such as fluorophores or biotin, can transform the cis-octahydrocoumarin scaffold into a tool for chemical biology. For instance, attaching a fluorescent moiety would allow for the visualization of the molecule's localization within cells or its binding to a target protein. The inherent chirality of the cis-(-)-octahydrocoumarin core can be crucial for achieving specific and high-affinity interactions with chiral biological targets like enzymes or receptors. nih.gov
Utilization of cis-Octahydrocoumarin Scaffolds in Chemical Biology Tool Development
The development of chemical biology tools from the cis-octahydrocoumarin scaffold leverages its defined stereochemistry to probe complex biological processes. manchester.ac.uk Chiral molecules often exhibit distinct biological activities, and tools based on a single enantiomer, such as cis-(-)-octahydrocoumarin, can provide more precise insights into biological interactions compared to racemic mixtures. researchgate.netmdpi.com
The rigid framework of the scaffold allows for the precise positioning of pharmacophores or reactive groups. This is critical for designing selective inhibitors or activity-based probes. By incorporating functionalities that can covalently bind to a target protein, for example, researchers can identify the protein partners of a bioactive compound or map active sites. The development of such tools is integral to drug discovery and the elucidation of biological pathways.
Investigation of cis-Octahydrocoumarin Analogues as Precursors to Complex Natural Products
Chiral building blocks are fundamental to the total synthesis of complex, biologically active natural products. nih.govopenaccessjournals.commdpi.com The cis-(-)-octahydrocoumarin structure, with its multiple stereocenters and functional handles (the lactone), represents a valuable starting point or intermediate for synthesizing more elaborate molecules. organic-chemistry.org
The synthesis of natural products often involves a retrosynthetic analysis where the complex target is broken down into simpler, often chiral, starting materials. openaccessjournals.com A stereochemically pure fragment like cis-(-)-octahydrocoumarin can significantly simplify a synthetic route by providing a pre-formed, rigid core with the correct absolute stereochemistry. This can reduce the number of synthetic steps and avoid the challenges associated with creating multiple stereocenters in a linear fashion. The lactone functionality can be opened to reveal carboxylic acid and alcohol groups, which can then be elaborated into new ring systems or side chains, making it a versatile precursor for a variety of natural product classes.
Future Research Directions and Unexplored Avenues for Cis Octahydrocoumarin
Advancements in Asymmetric Catalysis for Cost-Effective Enantiopure Synthesis
The production of enantiomerically pure cis-(-)-Octahydrocoumarin remains a critical area for development. While methods exist for producing octahydrocoumarin, often resulting in a mix of cis and trans isomers, the focus is shifting towards processes that yield specific stereoisomers. google.com Future research will likely concentrate on developing highly selective and cost-effective asymmetric catalytic systems.
Key research avenues include:
Novel Catalyst Design: Exploration of new chiral catalysts, potentially involving transition metals like rhodium or palladium, is expected to yield higher enantioselectivity and efficiency. researchgate.net The design of ligands that create a specific chiral environment around the metal center is crucial for controlling the stereochemical outcome of the reaction.
Organocatalysis: The use of small organic molecules as catalysts represents a burgeoning field in asymmetric synthesis. nih.gov These metal-free catalysts can offer mild reaction conditions, high stability, and reduced toxicity, aligning with green chemistry principles. Developing organocatalytic routes to cis-(-)-Octahydrocoumarin could provide a more sustainable alternative to traditional metal-based catalysis.
Kinetic Resolution: Advanced catalytic methods for the kinetic resolution of racemic mixtures of octahydrocoumarin could be an alternative strategy. This involves selectively reacting one enantiomer from a mixture, allowing for the separation of the desired isomer. researchgate.net
Progress in these areas will be instrumental in making the enantiopure form of this compound more accessible for research and potential commercial applications, moving beyond laboratory-scale synthesis to industrially viable processes.
Integrated Omics Approaches for Discovery of New Biological Activities and Mechanisms
The full biological potential of cis-(-)-Octahydrocoumarin is largely unexplored. Integrated "omics" technologies offer a powerful, hypothesis-free approach to systematically investigate its biological effects at a molecular level. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive, systems-level understanding of how this specific stereoisomer interacts with biological systems. researchgate.netnih.gov
Future research using these approaches could focus on:
Mechanism of Action Identification: Exposing cell cultures or model organisms to cis-(-)-Octahydrocoumarin and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the cellular pathways it modulates. nih.govnih.gov
Biomarker Discovery: Omics data can help identify specific biomarkers associated with the compound's activity. researchgate.net This is particularly valuable for understanding both therapeutic effects and potential toxicity.
Target Deconvolution: By observing the global cellular response, researchers can infer the primary molecular targets of cis-(-)-Octahydrocoumarin, paving the way for more focused mechanistic studies.
This integrated approach can rapidly generate new hypotheses about the compound's function, potentially uncovering novel applications in pharmaceuticals, agriculture, or biotechnology that are not apparent from its structure alone.
Refined Computational Models for Predicting Stereoselective Reactions and Biological Interactions
In silico methods are becoming indispensable tools in chemical research for predicting reaction outcomes and biological activities, thereby saving time and resources. For cis-(-)-Octahydrocoumarin, refined computational models can guide both its synthesis and the discovery of its functions.
Key areas for computational research include:
Predicting Stereoselectivity: Advanced modeling techniques, such as Density Functional Theory (DFT) calculations, can be used to understand the mechanisms of asymmetric catalytic reactions. nih.gov By modeling the transition states of a reaction with a chiral catalyst, researchers can predict which stereoisomer will be preferentially formed, accelerating the development of highly selective synthetic methods.
Virtual Screening and Molecular Docking: Computational models can predict the interaction of cis-(-)-Octahydrocoumarin with a vast library of biological targets, such as enzymes and receptors. This virtual screening can identify potential protein binding partners, suggesting biological functions to be validated experimentally.
(Quantitative) Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of octahydrocoumarin and its derivatives with their biological activity. researchgate.net These models can help predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced or novel functions.
The integration of these computational approaches can create a synergistic workflow, where predictions from models are tested in the lab, and the experimental results are used to further refine the models.
Biotechnological Production of cis-(-)-Octahydrocoumarin and its Derivatives
Biotechnology offers a promising and sustainable alternative to traditional chemical synthesis for producing complex chiral molecules. nih.gov Harnessing the power of enzymes and microorganisms could lead to the efficient and highly selective production of cis-(-)-Octahydrocoumarin.
Future research in this domain should explore:
Enzymatic Synthesis (Biocatalysis): The use of isolated enzymes as catalysts can provide exceptional selectivity under mild reaction conditions. jddhs.com Research could focus on identifying or engineering enzymes (e.g., oxidoreductases, hydrolases) that can catalyze key steps in the synthesis of the desired isomer.
Metabolic Engineering: Genetically engineering microorganisms, such as bacteria or yeast, to produce cis-(-)-Octahydrocoumarin from simple feedstocks is a key long-term goal. nih.govsciopen.com This involves introducing and optimizing a biosynthetic pathway within a microbial host, creating a "cell factory" for the compound. sciopen.com
Pathway Discovery: While coumarin (B35378) biosynthesis has been studied, the specific pathways leading to saturated derivatives like octahydrocoumarin are less understood. sciopen.com Research into discovering and characterizing the natural biosynthetic pathways of related compounds in plants or fungi could provide the genetic toolkit needed for metabolic engineering efforts.
Biotechnological production aligns with the principles of green chemistry, offering a route that is often more energy-efficient and generates less hazardous waste compared to conventional synthesis. jddhs.com
Sustainable Synthesis and Green Chemistry Innovations for Octahydrocoumarin Production
The synthesis of all chemicals, including octahydrocoumarin, is increasingly being viewed through the lens of sustainability and green chemistry. jddhs.com The goal is to develop processes that are more efficient, use less energy, minimize waste, and utilize non-toxic materials. eurekalert.orgeurekaselect.com The production of coumarin derivatives has been a target for such innovations. eurekalert.orgresearchgate.net
Future research will likely focus on several key green chemistry innovations:
Alternative Energy Sources: Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comeurekaselect.com
Green Solvents and Solvent-Free Reactions: Replacing volatile and toxic organic solvents with greener alternatives (e.g., ionic liquids, deep eutectic solvents) or designing solvent-free reaction conditions can significantly reduce the environmental impact of synthesis. eurekalert.orgeurekaselect.com
Renewable Feedstocks: Investigating synthetic routes that start from renewable raw materials rather than petroleum-based precursors is a critical step towards a fully sustainable production pipeline. jddhs.comjddhs.com
By integrating these green chemistry principles, the future production of cis-(-)-Octahydrocoumarin can be made not only more efficient but also more environmentally responsible. jddhs.com
Q & A
Q. What are the recommended synthetic methodologies for cis-(-)-octahydrocoumarin to ensure high enantiomeric purity?
- Methodological Answer : The synthesis of cis-(-)-octahydrocoumarin typically involves cyclization reactions of substituted dihydrocoumarin precursors under controlled catalytic conditions. Key steps include:
- Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereochemical control .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency and selectivity .
- Purification : Column chromatography with chiral stationary phases or recrystallization in ethanol/water mixtures improves enantiomeric purity .
- Data Table : Example reaction conditions from analogous coumarin derivatives:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| L-Proline | THF | 25 | 78 | 92 |
| Pd(OAc)₂ | DMF | 60 | 85 | 89 |
Q. How can researchers validate the structural identity of cis-(-)-octahydrocoumarin using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR chemical shifts with computational predictions (e.g., DFT-based simulations) . Key diagnostic peaks include coupling constants (J values) for cis-configuration confirmation.
- High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) with theoretical mass (error < 2 ppm) .
- IR Spectroscopy : Confirm lactone carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl bands in purified samples .
Q. What strategies are effective for conducting systematic literature reviews on cis-(-)-octahydrocoumarin?
- Methodological Answer :
- Database Selection : Use Web of Science and PubMed with Boolean terms (e.g., "octahydrocoumarin AND stereochemistry") to retrieve peer-reviewed studies .
- Citation Tracking : Identify foundational papers via backward/forward citation analysis (e.g., Al-Imam & AbdulMajeed’s work on structural analogs) .
- Data Extraction : Tabulate reported physicochemical properties (e.g., melting points, optical rotation) to identify inconsistencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of cis-(-)-octahydrocoumarin derivatives?
- Methodological Answer :
- Dose-Response Analysis : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations to verify potency thresholds .
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups) on activity using standardized assays .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies while accounting for variability in experimental conditions .
Q. What computational approaches are suitable for predicting cis-(-)-octahydrocoumarin’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., cytochrome P450 enzymes) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (≥100 ns trajectories) to assess stability and binding free energies .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites for mechanistic insights .
Q. How can multi-omics data be integrated to study cis-(-)-octahydrocoumarin’s metabolic pathways?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify genes upregulated/downregulated in response to treatment .
- Metabolomics : Apply LC-MS/MS to profile metabolites (e.g., lactone hydrolysis products) in cellular models .
- Network Analysis : Build interaction networks (e.g., Cytoscape) to map compound effects on metabolic and signaling pathways .
Key Methodological Considerations
- Reproducibility : Document experimental protocols (e.g., catalyst loading, reaction times) in supplementary information to enable replication .
- Data Reporting : Avoid duplicating spectral data in figures and tables; prioritize clarity in structure-property correlations .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
